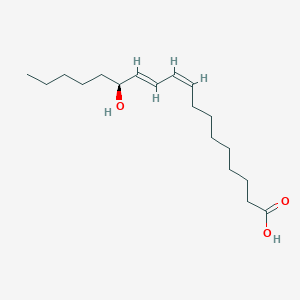

13R-hydroxy-9Z,11E-octadecadienoic acid

Overview

Description

13R-hydroxy-9Z,11E-octadecadienoic acid, also known as 13R-HODE, is a naturally occurring fatty acid. It is often produced alongside its stereoisomer, 13S-HODE . The production of 13R-HODE is associated with various physiological and pathological responses, and it has been proposed as a marker for certain human diseases . It has been found to have a range of clinically relevant bioactivities .

Synthesis Analysis

The synthesis of 13R-HODE is highly stereospecific. It involves the formation of 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), but comparatively little or no 13®-hydroperoxy-9Z,11E-octadecadienoic acid (13®-HpODE) . In cells, 13(S)-HpODE is rapidly reduced by peroxidases to 13(S)-HODE .Molecular Structure Analysis

The molecular formula of 13R-HODE is C18H32O3 . Its structure includes a hydroxy group attached to the 13th carbon atom of an octadecadienoic acid backbone .Chemical Reactions Analysis

The concentrations of linoleic acid and 13-HODE can be determined using high-performance liquid chromatography (HPLC) with a UV detector at a detection wavelength of 210 nm .Physical And Chemical Properties Analysis

The molar mass of 13R-HODE is 296.451 g/mol . It is an oxidative product from LDL found in atherosclerotic lesions .Scientific Research Applications

1. Oxidative Stress and Free Radical Oxidation

13R-hydroxy-9Z,11E-octadecadienoic acid, a major peroxidation product of linoleic acid and a key physiological mediator, undergoes free radical oxidation with the Fenton reagent, leading to the formation of various products, including 13-oxo-9,11-octadecadienoate and hydroxyepoxides. This insight highlights its potential role in oxidative stress and related physiological or pathophysiological processes (Manini et al., 2005).

2. Metabolic Transformations

Acid treatment of 13R-hydroxy-9Z,11E-octadecadienoic acid leads to the formation of various hydroxy, keto, and trihydroxy fatty acids. The metabolic transformations of this compound in biological systems have been studied, showing the diversity of its metabolites and their potential biological significance (Gardner et al., 1984).

3. Role in Marine Algae

In the marine red alga Gracilariopsis lemaneiformis, 13R-hydroxy-9Z,11E-octadecadienoic acid is converted into vicinal diol fatty acids. This process suggests the existence of a hydroperoxide isomerase in the alga, indicating a unique biological pathway for the transformation of fatty acid hydroperoxides into vicinal diol fatty acids (Gerwick et al., 1991).

4. Human Leukocyte Metabolism

In human leukocytes, 13R-hydroxy-9Z,11E-octadecadienoic acid is a major metabolite formed via dioxygenation and reduction processes. This finding is significant for understanding the compound's role in human immune response and inflammation (Reinaud et al., 1989).

5. Chemoenzymatic Synthesis

The chemoenzymatic synthesis of 13R-hydroxy-9Z,11E-octadecadienoic acid from linoleic acid using lipoxygenase is an important method for producing this compound at a large scale. This technique highlights its potential for various applications, including pharmaceuticals (Omar et al., 2003).

6. Linoleic Acid Hydroperoxide Conversion

Alkali treatment of 13R-hydroxy-9Z,11E-octadecadienoic acid leads to its conversion into various products. This transformation helps in understanding the chemical behavior of linoleic acid hydroperoxides and their potential applications (Gardner et al., 1993).

Safety And Hazards

properties

IUPAC Name |

(9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICUWMFWZBIFP-PIHGWCCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/C=C\CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017287 | |

| Record name | (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid | |

CAS RN |

10219-69-9 | |

| Record name | Coriolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10219-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

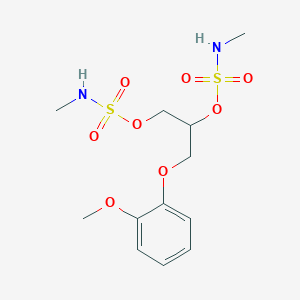

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)

![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)